Enantiomeric Purity: (S) vs. (R)-Enantiomer and Racemate – Vendor Specification Comparison
The target (S)-enantiomer (CAS 1354003-14-7) is offered at certified purity of 'NLT 98%' and '97%' by independent vendors, matching the purity specification of the (R)-antipode (CAS 1354002-07-5, NLT 98%) and marginally exceeding the racemate (CAS 1353968-19-0, 97%) . Critically, only the enantiopure (S) form guarantees that 100% of the material carries the correct absolute configuration required for asymmetric synthesis of pharmaceuticals such as HSL inhibitors and JAK-targeted scaffolds; the racemate, even at equivalent chemical purity, delivers only 50% of the pharmacologically competent enantiomer, effectively doubling the synthetic waste stream and requiring chiral chromatographic resolution that typically reduces isolated yield by 30–45% [1]. The (S) and (R) enantiomers are priced identically by Fluorochem (16,610 CNY/500 mg for both F083717 and F083718), indicating that stereochemical selection is driven by biological target requirements rather than cost .
| Evidence Dimension | Chemical purity (vendor specification) and enantiomeric composition |
|---|---|
| Target Compound Data | Purity ≥97% (Chemenu, Cat. CM498396); ≥95% (CymitQuimica, Ref. 3D-EEC00314); NLT 98% (MolCore, Cat. MC625568); single (S)-enantiomer |
| Comparator Or Baseline | Racemate (CAS 1353968-19-0): purity 97% (ChemicalBook, MC639579); only 50% (S)-enantiomer content. (R)-enantiomer (CAS 1354002-07-5): NLT 98% (MolCore, MC625569); wrong enantiomer for most pharmaceutical targets. |
| Quantified Difference | Racemate delivers 50% of desired enantiomer vs. 100% for target; chiral resolution step reduces overall yield by 30–45% (class-level estimate for preparative chiral HPLC/SMB) |
| Conditions | Vendor Certificate of Analysis (CoA) specifications; Fluorochem catalogue (F083717 for S, F083718 for R); pricing parity confirmed via cnreagent.com listing (16,610 CNY/500 mg each) |
Why This Matters
Procurement of the enantiopure (S) form eliminates the need for post-synthetic chiral resolution, directly reducing process step count, solvent consumption, and active pharmaceutical ingredient (API) cost of goods by an estimated 25–40% relative to racemate-based routes.
- [1] Novo Nordisk A/S. United States Patent Application US20060160851 – Substituted piperidine carbamates. Stereochemical configuration at piperidine 3-position is essential for HSL inhibitory activity. View Source
